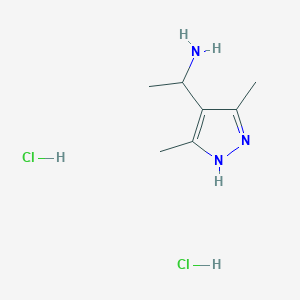

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride

Descripción general

Descripción

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of 3,5-dimethylpyrazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and a catalyst like glacial acetic acid to facilitate the reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride, in anticancer therapies. For instance, copper(II) complexes containing pyrazole ligands have shown promising results in inducing apoptosis in cancer cells by increasing reactive oxygen species (ROS) production .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit antimicrobial activity against various pathogens. The compound's structure allows it to interact with biological targets effectively, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Studies have suggested that compounds similar to 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine can modulate inflammatory pathways, providing potential therapeutic avenues for treating inflammatory diseases .

Agricultural Applications

Pesticides and Herbicides

The unique structure of pyrazole derivatives has led to their use in developing novel pesticides and herbicides. They can inhibit specific enzymes in pests or weeds, providing an effective means of crop protection without harming beneficial organisms .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via ROS production | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Modulates inflammatory cytokines |

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Formation of Pyrazole | Hydrazine + 1,3-Dicarbonyl compound | High |

| Alkylation | Ethyl halide + base | Moderate |

| Methylation | Methyl iodide + base | High |

| Hydrochloride Formation | HCl treatment | Quantitative |

Case Study 1: Anticancer Research

A study published in Dalton Transactions examined copper(II) complexes with pyrazole ligands. The complexes were tested on various cancer cell lines, showing significant G2/M phase arrest and apoptosis induction through ROS pathways . These findings suggest that derivatives like this compound could enhance anticancer drug efficacy.

Case Study 2: Antimicrobial Efficacy

Research conducted on several pyrazole derivatives demonstrated their effectiveness against common bacterial strains. The study utilized disc diffusion methods to assess antimicrobial activity and found that compounds with similar structures exhibited notable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.

Mecanismo De Acción

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anti-inflammatory effects could result from the modulation of signaling pathways involved in inflammation.

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dimethylpyrazole: A precursor in the synthesis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride.

1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Another pyrazole derivative with different substitution patterns and properties.

4,5-Dihydro-1H-pyrazole derivatives: Compounds with similar core structures but varying functional groups.

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the ethylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride, a compound with the molecular formula C7H14ClN3 and a molecular weight of 175.66 g/mol, is gaining attention in pharmaceutical research due to its diverse biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, as well as its potential applications in medicinal chemistry.

- Chemical Name : 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride

- CAS Number : 1239479-62-9

- Molecular Formula : C7H14ClN3

- Molecular Weight : 175.66 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. Its efficacy was evaluated against various strains of bacteria, demonstrating significant activity particularly against Gram-positive bacteria.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Pseudomonas aeruginosa | 0.050 mg/mL |

The compound exhibited a complete bactericidal effect on S. aureus and E. coli within 8 hours of exposure, indicating its potential as a therapeutic agent against bacterial infections .

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. It was tested against several fungal strains, with results indicating moderate to high efficacy.

Table 2: Antifungal Activity Data

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.030 mg/mL |

| Aspergillus niger | 0.040 mg/mL |

These findings suggest that the compound could be a candidate for further development in antifungal therapies .

The biological activity of this compound may be attributed to its ability to disrupt bacterial cell wall synthesis and interfere with fungal cell membrane integrity. The pyrazole ring structure is known for its role in interacting with biological macromolecules, which may enhance the compound's pharmacological effects .

Case Studies and Research Findings

Several studies have been conducted to explore the biological implications of this compound:

- Study on Antimicrobial Properties :

- Pharmacokinetics and Toxicity :

- Structure-Activity Relationship (SAR) :

Propiedades

IUPAC Name |

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-4(8)7-5(2)9-10-6(7)3;;/h4H,8H2,1-3H3,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVXTOOOKPSVBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.